Oftanol T

Description

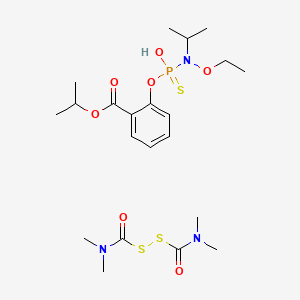

Oftanol T is a combination pesticide comprising isofenphos (an organophosphate insecticide) and thiram (a dithiocarbamate fungicide) . It is designed for dual-action pest control, targeting both soil-dwelling insect larvae (e.g., scarab white grubs) and fungal pathogens. Isofenphos inhibits acetylcholinesterase in insects, disrupting nerve function, while thiram acts as a broad-spectrum fungicide by interfering with cellular respiration . This compound has been historically used in agricultural and turfgrass settings, though its regulatory status has faced scrutiny due to toxicity concerns .

Properties

CAS No. |

65272-22-2 |

|---|---|

Molecular Formula |

C21H36N3O7PS3 |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;propan-2-yl 2-[[ethoxy(propan-2-yl)amino]-hydroxyphosphinothioyl]oxybenzoate |

InChI |

InChI=1S/C15H24NO5PS.C6H12N2O2S2/c1-6-19-16(11(2)3)22(18,23)21-14-10-8-7-9-13(14)15(17)20-12(4)5;1-7(2)5(9)11-12-6(10)8(3)4/h7-12H,6H2,1-5H3,(H,18,23);1-4H3 |

InChI Key |

ZWDGJEMZVPYFCK-UHFFFAOYSA-N |

Canonical SMILES |

CCON(C(C)C)P(=S)(O)OC1=CC=CC=C1C(=O)OC(C)C.CN(C)C(=O)SSC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Oftanol T involves the combination of Isofenphos and Thiuram. Isofenphos is synthesized through a series of chemical reactions involving the phosphorylation of an appropriate precursor. Thiuram is typically prepared by reacting carbon disulfide with secondary amines. The industrial production of this compound involves mixing these two active ingredients in specific proportions to create a formulation suitable for seed treatment .

Chemical Reactions Analysis

Oftanol T undergoes several types of chemical reactions, including:

Oxidation: Isofenphos can be oxidized to form its oxon derivative, which is more toxic to insects.

Hydrolysis: Both Isofenphos and Thiuram can undergo hydrolysis, leading to the formation of various degradation products.

Substitution: Isofenphos can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and nucleophiles (for substitution). The major products formed from these reactions are the oxon derivative of Isofenphos and various hydrolysis products .

Scientific Research Applications

Oftanol T has several scientific research applications:

Agriculture: It is used to control pests in crops such as onions, where it is applied as a seed dressing to protect against onion flies.

Turf Management: It is used in turfgrass management to control soil insects like white grubs and billbug larvae.

Environmental Studies: Research on the environmental impact of this compound helps in understanding its persistence and degradation in soil and water.

Mechanism of Action

The mechanism of action of Oftanol T involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. Isofenphos, one of the active ingredients, binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission and eventually leading to the death of the insect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oftanol T vs. Oftanol Combi

Oftanol Combi combines isofenphos with phoxim (another organophosphate insecticide), whereas this compound pairs isofenphos with thiram .

- Target Spectrum: this compound: Controls insects (e.g., Japanese beetle larvae) and fungal pathogens. Oftanol Combi: Focuses on insect pests (e.g., soil grubs) without antifungal activity.

- Environmental Impact: Thiram in this compound raises concerns about groundwater contamination due to its high solubility, whereas phoxim in Oftanol Combi degrades more rapidly in soil .

This compound vs. Chlorpyrifos (Dursban)

Chlorpyrifos (Dursban) is a structurally distinct organophosphate but shares functional similarities with isofenphos.

- Efficacy: Both compounds show high efficacy against Japanese beetle larvae (76.9% reduction in white grub populations post-treatment) . Chlorpyrifos requires higher application rates (e.g., 4 gallons/1,000 sq ft) compared to Oftanol formulations .

- Toxicity: Isofenphos (this compound) exhibits lower acute mammalian toxicity (LD₅₀ = 20–40 mg/kg) than chlorpyrifos (LD₅₀ = 135–160 mg/kg) .

This compound vs. Trichlorfon (Dylox)

Trichlorfon (Dylox) is a short-residual organophosphate used for rapid grub control.

- Persistence: this compound provides longer residual activity (30–60 days) due to isofenphos’s stability in soil, whereas trichlorfon degrades within 7–10 days .

- Application Flexibility: Trichlorfon is effective as a curative treatment, while this compound is primarily preventive .

This compound vs. Bifenthrin ME

Bifenthrin ME (a synthetic pyrethroid) serves as a functionally similar insecticide.

- Mode of Action: Bifenthrin targets sodium channels in insects, while this compound’s isofenphos disrupts neurotransmission .

- Efficacy: In field trials, bifenthrin at 0.3% concentration reduced Japanese beetle larvae by 60–70%, slightly lower than this compound’s 80–90% efficacy .

Research Findings and Data Tables

Table 1: Efficacy Against White Grubs (Pennsylvania Field Trials, 1996)

Table 2: Environmental and Regulatory Profiles

Q & A

Q. How to design controlled experiments to evaluate Oftanol T’s efficacy against soil-dwelling pests?

- Methodological Answer : Use a randomized block design with three replications per treatment, as demonstrated in field trials targeting white grubs (e.g., Popillia japonica). Key variables include soil temperature (measured at 1" and 2" depths), application method (e.g., hand-cranked shaker for uniform distribution), and post-treatment pest counts per square foot. Include control groups treated with alternative insecticides (e.g., Cruiser) for comparative analysis . Ensure environmental consistency by recording humidity, soil texture (silt-loam composition), and organic matter content, as these factors influence bioavailability .

Q. What variables are critical when assessing this compound’s environmental interactions in field studies?

- Methodological Answer : Prioritize soil parameters: pH (target 6.0–7.0), moisture content (28.8% dry weight), and particle composition (14.6% sand, 59.5% silt, 25.9% clay). Measure application timing relative to pest life cycles (e.g., larval stages in September) and monitor non-target effects on plant health (e.g., Festuca spp. tolerance). Use CO₂-powered sprayers for precise delivery and avoid cross-contamination between plots .

How to formulate a PICOT-based research question on this compound’s mechanism of action?

- Methodological Answer : Structure the question using Population (target pests, e.g., Popillia japonica), Intervention (this compound dosage, e.g., 21% concentration), Comparison (alternative treatments like Dylox), Outcome (reduction in grub density/square foot), and Timeframe (e.g., 14 days post-application). Example: “In Popillia japonica-infested soils, does this compound (21%) reduce larval density by ≥50% within 14 days compared to Dylox?” .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify heterogeneity sources, such as soil type (silt-loam vs. sandy soils) or application timing (pre- vs. post-emergence). Replicate experiments under controlled conditions, varying one parameter at a time (e.g., humidity from 70% to 85%). Use statistical models (ANOVA with Tukey’s HSD) to isolate confounding variables. Reference studies where this compound outperformed Cruiser but aligned with Dursban , and critically evaluate dosage consistency and pest resistance trends .

Q. What statistical frameworks are optimal for analyzing this compound’s field trial data?

- Methodological Answer : Apply t-tests or non-parametric Mann-Whitney U tests for pairwise comparisons (e.g., this compound vs. control). For multi-variable datasets (e.g., soil pH, temperature, pest counts), use multivariate regression or principal component analysis (PCA). Report effect sizes with 95% confidence intervals and standard deviation error bars. For longitudinal data, employ repeated-measures ANOVA to assess time-dependent efficacy .

Q. How to integrate this compound into integrated pest management (IPM) strategies while mitigating non-target effects?

- Methodological Answer : Design interdisciplinary studies combining entomological efficacy data (e.g., grub mortality rates) with soil microbiology assessments (e.g., impact on beneficial nematodes). Use microcosm experiments to simulate field conditions and apply this compound at sublethal doses alongside biological controls (e.g., Beauveria bassiana). Validate findings through multi-season trials to assess resistance development and ecological recovery .

Ethical and Reporting Considerations

Q. How to ensure ethical rigor in this compound field trials?

- Methodological Answer : Adhere to guidelines for data integrity: avoid selective reporting (e.g., disclose all pest species affected, including non-target organisms like Maladera castanea). Document authorship contributions transparently and obtain permits for chemical use in public or agricultural lands. Follow institutional review board (IRB) protocols if human participants are involved in data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.